![molecular formula C22H24N4O2S B11262465 N-{3-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}benzenesulfonamide](/img/structure/B11262465.png)
N-{3-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}benzenesulfonamide is a synthetic compound with a complex molecular structure. It has garnered interest in various scientific fields due to its unique properties and potential applications. The compound is known for its stability and reactivity, making it a valuable subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}benzenesulfonamide typically involves multiple steps, starting with the preparation of the azepane and pyridazine rings. These rings are then linked to a phenyl group, followed by the introduction of the benzenesulfonamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{3-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonamide derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-{3-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s stability and reactivity make it useful in industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{3-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- **N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2-chlorobenzenesulfonamide
- N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2-fluorobenzenesulfonamide
Uniqueness
N-{3-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}benzenesulfonamide stands out due to its unique combination of functional groups, which confer specific reactivity and stability. This makes it particularly valuable for research and industrial applications, where such properties are essential.
Properties
Molecular Formula |
C22H24N4O2S |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C22H24N4O2S/c27-29(28,20-11-4-3-5-12-20)25-19-10-8-9-18(17-19)21-13-14-22(24-23-21)26-15-6-1-2-7-16-26/h3-5,8-14,17,25H,1-2,6-7,15-16H2 |
InChI Key |
ITRNRIXZSLRZAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


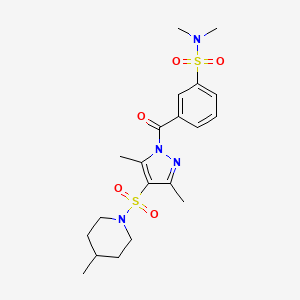
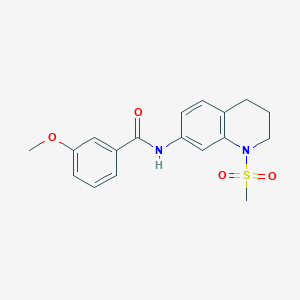
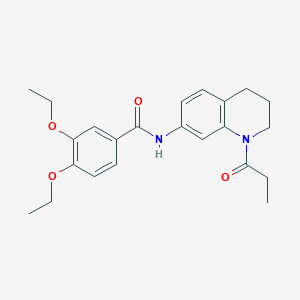
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxybenzamide](/img/structure/B11262399.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methylbenzamide](/img/structure/B11262403.png)
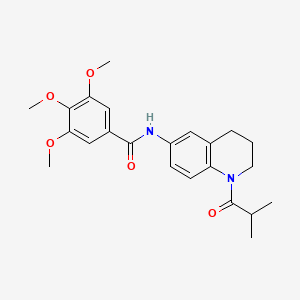
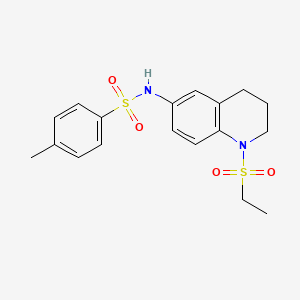
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11262436.png)
![N-Benzyl-6-[4-(thiophene-2-carbonyl)piperazin-1-YL]pyridazin-3-amine](/img/structure/B11262438.png)

![N-{4-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}pyridine-3-sulfonamide](/img/structure/B11262453.png)
![N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B11262469.png)
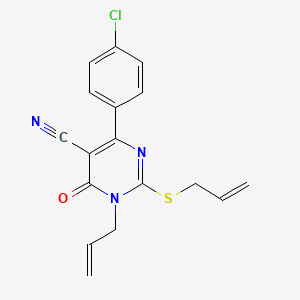
![3-(2-chlorophenyl)-1-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11262477.png)
